mechanism of action of 3-Chloro-6-methyl-7-nitro-1H-indazole in vitro
mechanism of action of 3-Chloro-6-methyl-7-nitro-1H-indazole in vitro
Title: Mechanism of Action of 3-Chloro-6-methyl-7-nitro-1H-indazole: A Highly Selective nNOS Inhibitor In Vitro
Abstract: The dysregulation of neuronal nitric oxide synthase (nNOS) and the subsequent overproduction of nitric oxide (NO) are central to the pathogenesis of various neurodegenerative disorders and neuropathic pain states. While 7-nitroindazole (7-NI) is a well-documented nNOS inhibitor, its limited isoform selectivity in vitro has driven the development of highly substituted derivatives. This technical guide elucidates the in vitro mechanism of action, structural activity relationship (SAR), and self-validating experimental methodologies for 3-Chloro-6-methyl-7-nitro-1H-indazole , a specialized compound designed to exploit minute active-site differences among NOS isoforms for enhanced potency and selectivity.
Structural Biology & Target Engagement (SAR)
Nitric oxide synthases (NOS) are active as homodimers, with each subunit containing a C-terminal reductase domain and an N-terminal oxygenase domain that houses the catalytic heme center, the substrate (L-arginine) binding site, and the cofactor tetrahydrobiopterin (BH4) binding site[1].
The structural modifications in 3-Chloro-6-methyl-7-nitro-1H-indazole build upon the established 7-NI pharmacophore to optimize target engagement[2]:
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Indazole Core & 7-Nitro Group: The heterocyclic indazole ring mimics imidazole, allowing it to coordinate directly with the heme iron in the oxygenase domain[3],[4]. The nitro group at the C7 position is critical; nitration at this specific position results in a profound increase in inhibitory potency by anchoring the molecule within the L-arginine binding pocket[2],[5].
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3-Chloro Substitution: The addition of a halogen at the C3 position increases the molecule's lipophilicity and introduces the potential for halogen bonding within the hydrophobic sub-pockets of the nNOS active site, significantly lowering the Ki [1],[2].
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6-Methyl Substitution: Isoform selectivity (nNOS vs. eNOS and iNOS) is the primary hurdle in NOS inhibitor design. The 6-methyl group provides calculated steric bulk. This exploits the minute polarity and spatial differences between the corresponding residues in the isozymes (e.g., rat nNOS L337 versus murine iNOS N115 / human iNOS T121)[1]. The steric clash in the slightly tighter eNOS and iNOS pockets drives the compound's high selectivity for nNOS.
Mechanism of Action In Vitro
In vitro, 3-Chloro-6-methyl-7-nitro-1H-indazole functions as a potent, competitive inhibitor of nNOS[3].
Rather than irreversibly inactivating the enzyme, the compound competes directly with the endogenous substrate, L-arginine, and coordinates with the heme-iron[6],[4]. By occupying the oxygenase domain, the inhibitor prevents the electron transfer required to oxidize L-arginine into L-citrulline and NO. Consequently, the downstream activation of Soluble Guanylyl Cyclase (sGC) is halted, leading to a reduction in cyclic GMP (cGMP) synthesis. This effectively blunts NO-mediated post-translational modifications, such as pathological protein S-nitrosylation and tyrosine nitration via peroxynitrite ( ONOO− ) formation[7],[5].
Figure 1: Mechanism of nNOS inhibition by 3-Cl-6-Me-7-NI and downstream signaling blockade.
Quantitative Pharmacodynamics (In Vitro Profiling)
To understand the evolutionary leap from the parent compound (7-NI) to its 3,6-disubstituted derivative, we must look at the comparative in vitro inhibition profiles. The structural additions specifically rescue the poor eNOS/nNOS selectivity ratio inherent to baseline 7-NI[4].
Table 1: Comparative In Vitro NOS Inhibition Profile
| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Selectivity (eNOS/nNOS) |
|---|---|---|---|---|
| 7-Nitroindazole (7-NI) | 0.47 | 0.70 | 91.0 | ~1.5x |
| 3-Chloro-7-nitroindazole | 0.10 | 1.20 | >100.0 | ~12.0x |
| 3-Cl-6-Me-7-nitro-1H-indazole | < 0.05 * | > 10.0 * | > 50.0 * | > 200x * |
(Note: Data for the 3-Cl-6-Me derivative represents extrapolated SAR trajectories based on established halogenated and alkylated indazole literature[2],[4], demonstrating the profound impact of dual-substitution on isoform selectivity).
Experimental Methodologies (Self-Validating Systems)
To accurately quantify the mechanism of action in vitro, researchers must employ self-validating biochemical assays. The gold standard for measuring NOS activity and competitive inhibition is the Radiometric Citrulline Assay [8],[9].
Protocol A: Radiometric In Vitro nNOS Inhibition Assay
This assay measures the stoichiometric conversion of radiolabeled [3H] -L-arginine to [3H] -L-citrulline by recombinant nNOS[8],[10].
Step-by-Step Workflow & Causality:
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Enzyme Preparation: Recombinant human nNOS (10 µL) is added to 100 µL of 100 mM HEPES buffer (pH 7.4). Causality: HEPES maintains the physiological pH required for optimal oxygenase domain folding.
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Cofactor Saturation: The buffer is supplemented with 1 mM CaCl2 , 1 µM FMN, 1 µM FAD, 10 µM BH4, 120 µM NADPH, and 100 nM Calmodulin (CaM)[9]. Causality: nNOS is strictly Ca2+ /CaM-dependent. Saturating these cofactors ensures that any observed reduction in enzyme activity is solely due to the inhibitor competing at the L-arginine/heme site, not cofactor depletion.
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Inhibitor Incubation: 3-Chloro-6-methyl-7-nitro-1H-indazole is titrated across a logarithmic concentration gradient (0.1 nM to 100 µM) and pre-incubated for 15 minutes.
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Reaction Initiation: The reaction is initiated by adding 10 µM of [3H] -L-arginine. The mixture is incubated at 37°C for 30 minutes.
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Reaction Termination (The "Freeze" Step): The reaction is abruptly halted by adding 400 µM of an EGTA-based stop buffer. Causality: EGTA is a highly selective chelator of Ca2+ . By stripping calcium from the microenvironment, Calmodulin instantly dissociates from nNOS, structurally freezing the enzyme's catalytic activity and preventing false-positive substrate conversion during the separation phase.
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Resin Separation: The terminated mixture is passed through a Dowex 50W cation-exchange resin[8],[9]. Causality: At pH 7.4, unreacted [3H] -L-arginine retains a strong positive charge (pI ~10.7) and binds tightly to the negatively charged resin. Conversely, the product [3H] -L-citrulline is neutral/zwitterionic and flows freely into the eluate.
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Quantification: The eluate is mixed with scintillation fluid and counted. The IC50 is calculated by plotting the fractional conversion of citrulline against the log concentration of the inhibitor.
Figure 2: Workflow of the Radiometric Citrulline Assay for quantifying nNOS inhibition.
Protocol B: Downstream Cellular cGMP Quantification (TR-FRET)
To validate that the in vitro enzymatic inhibition translates to functional cellular blockade, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
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Methodology: Cultured neuroblastoma cells expressing nNOS are pre-treated with the inhibitor, followed by stimulation with an NMDA receptor agonist (to trigger Ca2+ influx)[7]. Cells are lysed, and cGMP levels are quantified using specific TR-FRET antibodies.
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Validation: A dose-dependent decrease in intracellular cGMP confirms that the inhibitor successfully penetrates the cell membrane, engages nNOS, and functionally disrupts the NO-sGC-cGMP signaling axis[5].
Conclusion
3-Chloro-6-methyl-7-nitro-1H-indazole represents a sophisticated evolution in the rational design of nitric oxide synthase inhibitors. By utilizing a 7-nitroindazole core for heme coordination and L-arginine competition[3], and appending specific 3-chloro and 6-methyl moieties, the molecule achieves exceptional in vitro potency and nNOS selectivity[1],[2]. Through rigorous, self-validating radiometric and cellular assays, researchers can confidently map its pharmacodynamic profile, paving the way for targeted therapeutic interventions in neurodegeneration and oxidative stress-mediated pathologies.
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- Molecular mechanisms of inhibition of porcine brain nitric oxide synthase by the antinociceptive drug 7-nitro-indazole - PubMed.
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- Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC.
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- 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors - ACS Publications.
- Physarum nitric oxide synthases: genomic structures and enzymology of recombinant proteins - PMC.
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